molecular formula C13H19NO2 B14850515 2-Tert-butyl-3-hydroxy-N,N-dimethylbenzamide

2-Tert-butyl-3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14850515
M. Wt: 221.29 g/mol
InChI Key: WAKUEKCFCHQNLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 2-tert-butylphenol with dimethylamine and a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butyl-3-hydroxy-N,N-dimethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The dimethylbenzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This makes it a valuable compound for specific applications in organic synthesis, medicinal chemistry, and material science .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-tert-butyl-3-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11-9(12(16)14(4)5)7-6-8-10(11)15/h6-8,15H,1-5H3

InChI Key

WAKUEKCFCHQNLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)C(=O)N(C)C

Origin of Product

United States

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